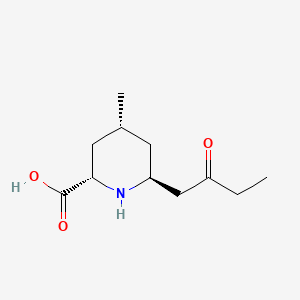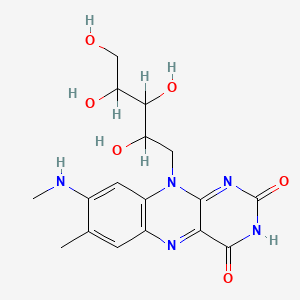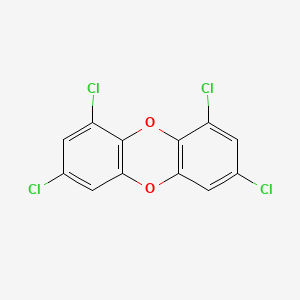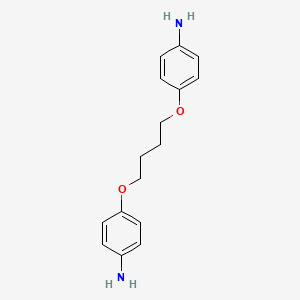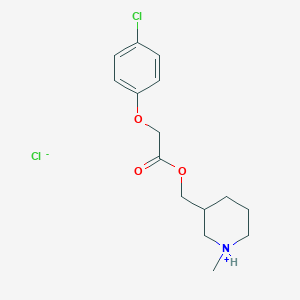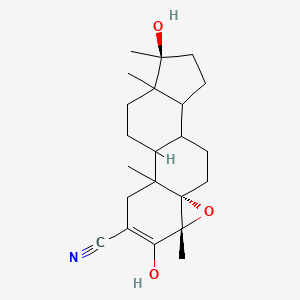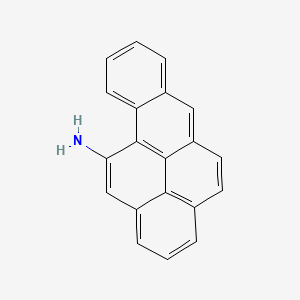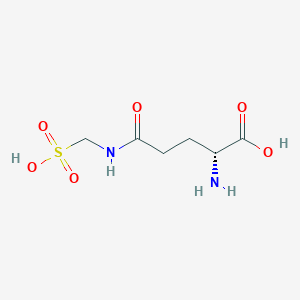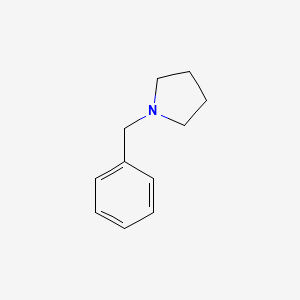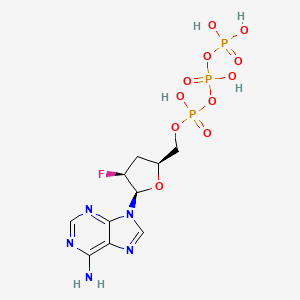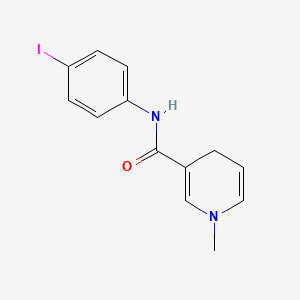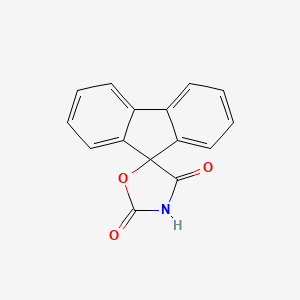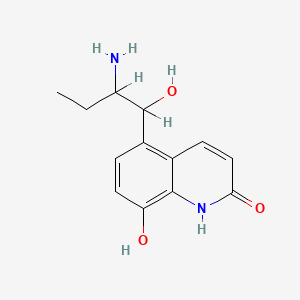
5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one
Übersicht
Beschreibung
5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one is a chemical compound known for its unique structure and properties It is a derivative of quinolinone, a class of compounds that are widely studied for their biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one involves several steps. One common method includes the reduction of 5-(2-nitro-1-hydroxybutyl)-8-hydroxyquinolin-2-one. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to prevent over-reduction and to maintain the integrity of the quinolinone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amino-substituted quinolinones, and various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of respiratory diseases.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-amino-1-hydroxybutyl)-8-hydroxycarbostyril: A major metabolite of procaterol with similar structural features.
2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles: Compounds with similar functional groups and biological activities.
Uniqueness
5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one is unique due to its specific substitution pattern on the quinolinone ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,13,16,18H,2,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWVJRLGSQVYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979711 | |
| Record name | 5-(2-Amino-1-hydroxybutyl)quinoline-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63483-95-4 | |
| Record name | Desisopropylprocaterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063483954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Amino-1-hydroxybutyl)quinoline-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the relationship between desisopropylprocaterol and the beta-adrenoceptor system?
A: Desisopropylprocaterol acts as a beta-adrenoceptor agonist, meaning it binds to and activates these receptors. [] In studies using guinea pig taenia caecum, desisopropylprocaterol demonstrated an intrinsic activity of 0.95 ± 0.03 compared to the full agonist isoprenaline. [] This suggests a high efficacy in activating beta-adrenoceptors, although slightly less potent than isoprenaline. Interestingly, research suggests that desisopropylprocaterol might interact with fewer spare receptors compared to isoprenaline in this specific smooth muscle tissue. []
Q2: How is desisopropylprocaterol metabolized in living organisms?
A: Studies in rats, dogs, and humans reveal a consistent metabolic pathway for desisopropylprocaterol. [, ] It undergoes phase II metabolism, primarily forming conjugates with glucuronic acid and sulfate. [, ] This conjugation process typically results in more water-soluble metabolites, facilitating their excretion. Notably, desisopropylprocaterol itself is a metabolite of procaterol, formed through deisopropylation. []
Q3: Could you elaborate on the significance of the "spare receptor" concept in relation to desisopropylprocaterol's action?
A: The concept of "spare receptors" implies that a maximal response can be achieved even when only a fraction of the total receptor population is occupied by an agonist. Research indicates that while isoprenaline, a full agonist, appears to utilize spare receptors in guinea pig taenia caecum, desisopropylprocaterol does not demonstrate the same level of interaction with these spare receptors. [] This suggests that a higher proportion of receptors might need to be occupied by desisopropylprocaterol to achieve a similar maximal response compared to isoprenaline in this specific tissue.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


